2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-5-9(8-1-3-12-4-2-8)13-7-14(10)6-11(16)17/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKJDBRISLDRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)N(C=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Condensation Approaches
One reported approach involves the condensation of 2,4-diaminopyrimidine derivatives with suitable aldehydes or halogenated acetic acid derivatives to introduce the pyridin-4-yl and acetic acid substituents, respectively. For example:
Starting from 2,4,6-triaminopyrimidine or related diamino derivatives, selective substitution at the 4-position with 4-pyridyl aldehyde or its derivatives can be achieved via reductive amination or nucleophilic aromatic substitution under controlled conditions.
The acetic acid moiety is introduced by alkylation of the pyrimidinone nitrogen with haloacetic acid or its esters (e.g., chloroacetic acid or ethyl chloroacetate) in the presence of a base such as potassium hydroxide or sodium hydride, often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Protection and Deprotection Strategies
In some synthetic routes, protecting groups such as benzyl groups are used to mask reactive hydroxyl or amino groups, facilitating selective functionalization steps. After the key substitutions, deprotection is carried out under acidic conditions (e.g., hydrochloric acid treatment) to yield the final compound.
Catalytic and Reflux Conditions
Refluxing the reaction mixture in acetic acid or ethanol is a common practice to promote cyclization and substitution reactions. Catalysts such as Raney nickel are employed in reductive amination steps to reduce nitro groups or facilitate alkylation.
Representative Synthetic Scheme and Conditions
Detailed Reaction Example
A typical preparation involves the following:
Step 1: Synthesis of 4-(pyridin-4-yl)pyrimidin-1(6H)-one intermediate by condensation of 2,4-diaminopyrimidine with 4-pyridyl aldehyde in acetic acid under reflux, using Raney nickel as a catalyst for reductive amination.
Step 2: Alkylation of the pyrimidinone nitrogen with ethyl chloroacetate in the presence of potassium hydroxide in DMF at room temperature to reflux, forming the ester intermediate.
Step 3: Hydrolysis of the ester group under acidic or basic conditions to yield the target acetic acid derivative.
This method provides good yields (typically 74–86%) and high purity after recrystallization from ethanol or other suitable solvents.
Analytical and Spectroscopic Data Supporting Synthesis
Infrared (IR) Spectroscopy: Characteristic bands for carbonyl (C=O) groups around 1660–1700 cm⁻¹ confirm the pyrimidinone and carboxylic acid functionalities.
Nuclear Magnetic Resonance (NMR): Proton NMR signals corresponding to aromatic protons of the pyridine and pyrimidine rings, as well as methylene protons adjacent to nitrogen, confirm the substitution pattern.
Mass Spectrometry (MS): Molecular ion peaks consistent with the calculated molecular weight of 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid confirm the molecular structure.
Summary Table of Preparation Methods
| Method No. | Key Reaction Type | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Reductive amination | 2,4-diaminopyrimidine, 4-pyridyl aldehyde, Raney Ni | Acetic acid | Reflux | 70-85 | Formation of pyrimidinone core |
| 2 | N-alkylation | Chloroacetic acid or ethyl chloroacetate, KOH | DMF or DMSO | RT to reflux | 74-86 | Introduction of acetic acid side chain |
| 3 | Deprotection/Hydrolysis | Acid/base | Ethanol or aqueous | RT to reflux | 80-90 | Removal of protecting groups |
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as amines or ethers.
Scientific Research Applications
Research indicates that compounds similar to 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid exhibit significant biological activities, including:
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example, research involving pyrimidine derivatives indicated that compounds with similar structures exhibited IC50 values ranging from 0.01 µM to 42 µM against various cancer cell lines, such as MCF7 and NCI-H460 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrimidine Derivative A | MCF7 | 0.01 |
| Pyrimidine Derivative B | NCI-H460 | 0.03 |
| 2-(6-Oxo...) | SF268 | 31.5 |
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites of specific enzymes, including Dihydrofolate Reductase (DHFR) and various kinases involved in cell signaling pathways. Inhibitory activity against DHFR is particularly relevant for cancer therapy .
Study on Anticancer Properties
A comprehensive study assessed the anticancer potential of various pyrimidine derivatives, where it was found that modifications in the aromatic rings or substituents significantly influenced their potency against specific cancer types .
Enzyme Interaction Studies
Interaction studies involving the compound indicated potential hydrogen bonding interactions with specific amino acids in target proteins, enhancing its efficacy as an inhibitor. For instance, interactions with residues like His110 and Trp111 have been noted, which may play a crucial role in its biological activity.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting processes such as transcription or translation.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Methyl groups (e.g., ) are electron-donating, enhancing lipophilicity and possibly improving membrane permeability .
Functional Group Variations: The acetic acid moiety in the target compound and its analogs (e.g., –6) contributes to acidity (pKa ~2–3), facilitating salt formation and improving solubility in basic environments.
Molecular Weight and Complexity :
- The target compound’s estimated molecular weight (~300) positions it within the "drug-like" range (200–500 Da), similar to analogs in (359.22) and (223.19). Lower molecular weight analogs (e.g., at 182.18) may prioritize synthetic accessibility over target selectivity .
Biological Activity
2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid is a heterocyclic compound characterized by a unique combination of pyrimidine and pyridine rings, along with an acetic acid functional group. Its molecular formula is with a molecular weight of approximately 231.21 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure includes:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
- Pyridine Moiety : A five-membered ring with one nitrogen atom.
- Acetic Acid Group : Contributing to its acidity and potential interactions with biological targets.
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H9N3O3 |
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | 2-(6-oxo-4-pyridin-4-ylpyrimidin-1-yl)acetic acid |
| CAS No. | 1708263-95-9 |
Biological Activity
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Anticancer Properties : The compound has shown potential as an anticancer agent, likely through its ability to inhibit specific enzymes involved in cancer cell proliferation.
- Enzyme Inhibition : Interaction studies suggest that it may act as an inhibitor for various enzymes, including those involved in metabolic pathways and signaling cascades.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition of Dihydrofolate Reductase (DHFR) :
- Selective Inhibition of Adenylyl Cyclase Type 1 (AC1) :
- Cytotoxicity Studies :
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific amino acids in target proteins through hydrogen bonding and other non-covalent interactions. Notably, interactions with residues such as His110 and Trp111 have been reported, which may enhance its efficacy as an inhibitor .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid | C11H8F3N3O2 | Contains trifluoromethyl group |
| 2-(6-Oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetic acid | C13H12N2O3 | Features a methyl-substituted aromatic ring |
| 5-Hydroxy-4-Oxo-Pyridinone Derivatives | Various | Potent antioxidants and enzyme inhibitors |
Q & A
Q. What are the key synthetic methodologies for preparing 2-(6-oxo-4-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetic acid?
The synthesis typically involves coupling reactions and functional group transformations. For example, a related compound, (2-oxo-1(2H)-pyrimidinyl)acetic acid, was synthesized using carbodiimide coupling agents (e.g., EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 40°C, followed by extraction with ethyl acetate and purification via acid/base washes . Similar methodologies can be adapted for introducing the pyridin-4-yl moiety through substitution or cross-coupling reactions.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Characterization involves a combination of spectroscopic techniques:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon frameworks.
- IR spectroscopy to identify carbonyl (C=O) and pyrimidinone/pyridine ring vibrations.
- Mass spectrometry (HRMS) for molecular weight validation.
For example, intermediates in analogous syntheses were verified using deuterated DMSO for NMR analysis .
Q. What safety precautions are critical when handling this compound in the lab?
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles.
- Avoid inhalation or skin contact due to potential irritancy (refer to SDS guidelines for structurally similar pyrimidinones) .
- Work under a fume hood, especially during solvent evaporation steps (e.g., ethyl acetate, DMF) .
Advanced Research Questions
Q. How can researchers optimize coupling reactions for higher yields in the synthesis of this compound?
- Reagent selection : Use HOBt/EDC for amide bond formation, as demonstrated in analogous syntheses with yields >70% .
- Solvent choice : Polar aprotic solvents like DMF enhance reagent solubility and reaction efficiency.
- Temperature control : Maintaining 40°C during coupling minimizes side reactions while ensuring activation of carboxylic acid groups.
Q. How can discrepancies in reported synthetic yields be resolved?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and identify incomplete coupling steps.
- Purification adjustments : Replace standard acid/base washes with column chromatography for polar byproducts.
- Contamination checks : Analyze starting materials (e.g., pyridin-4-yl derivatives) for impurities using LC-MS .
Q. What analytical methods are recommended for assessing purity and stability under varying storage conditions?
- HPLC with UV detection : Use a C18 column and ammonium acetate buffer (pH 6.5) for baseline separation of degradation products .
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH, monitoring for hydrolysis of the pyrimidinone ring.
- Mass balance analysis : Quantify residual solvents (e.g., DMF) via GC-MS to ensure compliance with ICH guidelines .
Q. How does the pyridin-4-yl substituent influence the compound’s reactivity in downstream modifications?
- Electron-withdrawing effects : The pyridine ring enhances the electrophilicity of the pyrimidinone carbonyl, facilitating nucleophilic additions (e.g., Grignard reactions).
- Coordination chemistry : The nitrogen in pyridine can act as a ligand for metal catalysts in cross-coupling reactions .
- Hydrogenation challenges : Use Pd/C under H₂ to reduce sensitive functional groups without degrading the pyrimidinone core .
Methodological Notes
- Contradictions in data : Variability in synthetic yields (e.g., 50–85%) may arise from differences in reagent purity or solvent drying methods. Always pre-dry DMF over molecular sieves .
- Advanced characterization : For polymorph analysis, use X-ray crystallography or differential scanning calorimetry (DSC) to identify crystalline forms affecting bioavailability.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
